

Application Notes and Protocols for (Z)-Aconitic Acid Analytical Standard

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Compound of Interest

Compound Name: (Z)-Aconitic acid

Cat. No.: B3028178

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Topic: Sourcing and Application of **(Z)-Aconitic Acid** Analytical Standard for Research

Introduction

(Z)-Aconitic acid, also known as cis-aconitic acid, is a tricarboxylic acid and a key intermediate in the Krebs cycle (also known as the citric acid cycle or TCA cycle).[1][2] It is formed by the dehydration of citric acid and is subsequently converted to isocitrate, a reaction catalyzed by the enzyme aconitase.[1][3] Beyond its central role in cellular metabolism, cis-aconitic acid is a precursor to itaconate, a metabolite with emerging roles in immunology and inflammation.[4][5] Accurate quantification of **(Z)-Aconitic acid** in biological samples is crucial for researchers in metabolic diseases, immunology, and drug development. This document provides comprehensive guidance on sourcing a **(Z)-Aconitic acid** analytical standard and detailed protocols for its analysis.

Sourcing (Z)-Aconitic Acid Analytical Standard

A high-purity analytical standard is essential for accurate and reproducible quantification. Several reputable suppliers offer **(Z)-Aconitic acid** with specified purity levels suitable for research applications.

Table 1: Suppliers of **(Z)-Aconitic Acid** Analytical Standard

Supplier	Product Name	CAS Number	Purity	Additional Notes
Sigma-Aldrich	cis-Aconitic acid	585-84-2	≥98%	Also available as a phyproof® Reference Substance (≥95.0% HPLC). [6] [7]
MedChemExpress	(Z)-Aconitic acid (Standard)	585-84-2	Analytical Standard	Intended for research and analytical applications. [8]
Smolecule	cis-Aconitic acid	499-12-7	>98%	Provides detailed chemical and physical properties. [9]
Axios Research	cis-Aconitic Acid	585-84-2	Reference Standard	Suitable for analytical method development and validation. [10]
ChemicalBook	CIS-ACONITIC ACID	585-84-2	Varies by supplier	A platform to connect with multiple suppliers. [11]

Note: When selecting a standard, consider the required purity for your specific application. For quantitative analysis, a purity of ≥98% is generally recommended. Always refer to the supplier's certificate of analysis for detailed information on purity and storage conditions. **(Z)-Aconitic acid** may form the trans isomer upon prolonged storage.[\[7\]](#)

Experimental Protocols

The following protocols describe methods for the quantification of **(Z)-Aconitic acid** in various biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Proper sample preparation is critical to remove interferences and ensure accurate measurement.

2.1.1. Plant Tissue[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Homogenization: Flash-freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
- Extraction: Suspend the powdered tissue in a suitable extraction solvent (e.g., 80% methanol/water or water with a strongly acidic cation exchanger). Vortex thoroughly.
- Incubation: Incubate the mixture, for example, at room temperature for 1 hour with intermittent vortexing.
- Centrifugation: Centrifuge the sample to pellet cellular debris.
- Supernatant Collection: Carefully collect the supernatant for analysis.

2.1.2. Cell Culture (RAW 264.7 cells)[\[16\]](#)[\[17\]](#)

- Cell Lysis: Lyse the cells using a solution of 80% methanol/water.
- Scraping and Collection: Scrape the cells and collect the cell lysate.
- Centrifugation: Centrifuge to remove cell debris.
- Supernatant Collection: Collect the supernatant for direct analysis or further processing.

2.1.3. Biological Fluids (Plasma, Urine)[\[18\]](#)[\[19\]](#)

- Plasma/Serum:
 - Protein Precipitation: Add a cold protein precipitation agent (e.g., methanol, acetonitrile, or perchloric acid) to the plasma or serum sample in a 3:1 ratio (solvent:sample).

- Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
- Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant.
- Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
- Urine:
 - Thawing and Centrifugation: Thaw frozen urine samples and centrifuge to remove any particulate matter.
 - Dilution: Dilute the supernatant with the mobile phase or water prior to injection.

2.2.1. HPLC-UV Method

This method is suitable for the analysis of **(Z)-Aconitic acid** in samples with relatively high concentrations.

Table 2: HPLC-UV Method Parameters

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Isocratic elution with 0.1% phosphoric acid in water:methanol (e.g., 97:3 v/v)
Flow Rate	0.8 - 1.0 mL/min
Detection	UV at 210 nm
Injection Volume	10 - 20 µL
Column Temperature	Ambient or controlled at 25-30°C

2.2.2. LC-MS/MS Method

LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for quantifying low levels of **(Z)-Aconitic acid** in complex biological matrices.

Table 3: LC-MS/MS Method Parameters

Parameter	Condition
Chromatography	Reversed-phase or HILIC
Column	C18 or specialized polar columns (e.g., Cogent Diamond Hydride™)[20]
Mobile Phase	Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium formate. An ion-pairing agent like tributylamine can be used to improve peak shape.[16][17]
Flow Rate	0.2 - 0.5 mL/min
Ionization	Electrospray Ionization (ESI), negative mode
MS/MS Transition	Precursor ion $[M-H]^-$: m/z 173.0 \rightarrow Product ions (specific to the instrument)
Injection Volume	2 - 10 μ L

Quantitative Data

The concentration of **(Z)-Aconitic acid** can vary significantly depending on the biological matrix and the physiological state. The following table provides some reported concentration ranges.

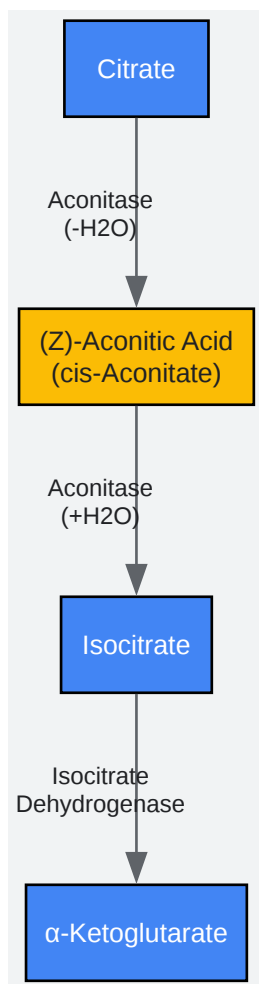
Table 4: Reported Concentrations of **(Z)-Aconitic Acid** in Human Samples

Biological Matrix	Reported Concentration Range	Notes
Urine	10 - 36 mmol/mol creatinine[19]	Optimal range for a metabolic analysis profile.
Urine	18 - 78 µg/mg creatinine[21]	Optimal range from a different nutritional test.
Urine	126.3 - 668.9 nmol/mg Creatinine[22]	Optimal range from an organic metabolomics profile.
Plasma	Citraconate (an isomer) has been detected in the range of 0.4–0.6 µM.[16]	Data for (Z)-Aconitic acid in healthy human plasma is not readily available in the searched literature and would require further specific studies.
Tissues	Concentrations differ greatly among mouse organs, with the highest levels of itaconate and citraconate in lymph nodes. [23]	Specific quantitative data for (Z)-Aconitic acid in various human tissues requires further investigation.

Signaling Pathways and Experimental Workflows

(Z)-Aconitic acid is a central molecule in cellular metabolism, primarily known for its role in the Krebs cycle. It is also the direct precursor for the synthesis of itaconate, a molecule with important functions in the immune response.

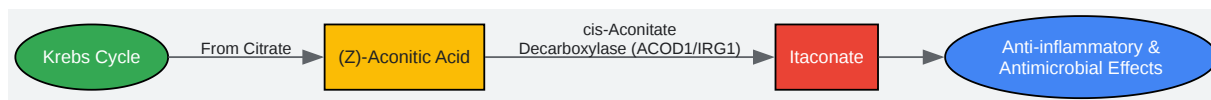
The Krebs cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1][2]



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Caption: Role of **(Z)-Aconitic acid** in the Krebs Cycle.

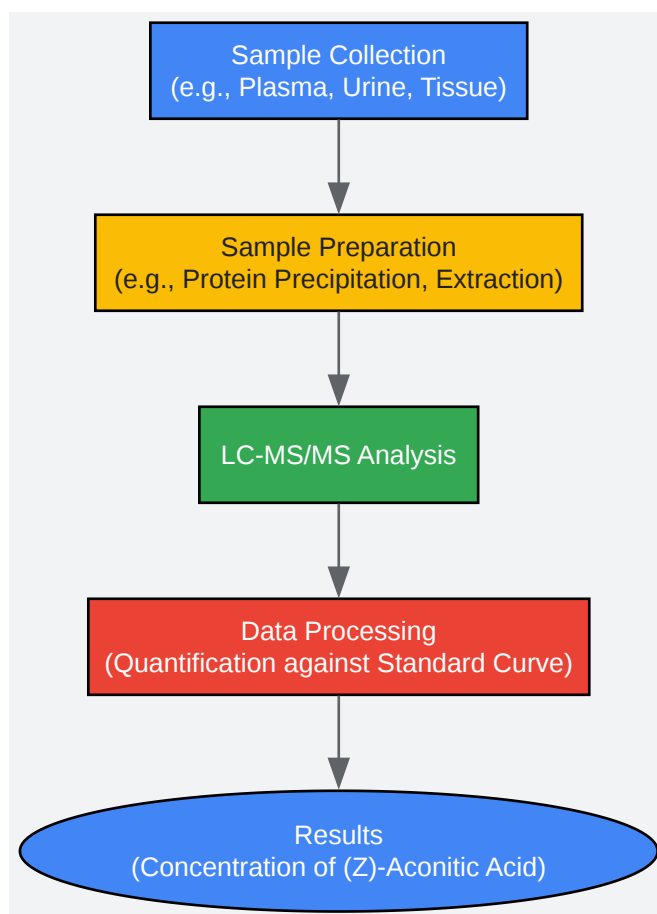
In immune cells such as macrophages, **(Z)-Aconitic acid** can be diverted from the Krebs cycle to produce itaconate, which has anti-inflammatory and antimicrobial properties.[4][5][24]



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Caption: Biosynthesis of Itaconate from **(Z)-Aconitic Acid**.

The following diagram illustrates a typical workflow for the analysis of **(Z)-Aconitic acid** in biological samples.



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Caption: Workflow for **(Z)-Aconitic Acid** Analysis.

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